2-Amino-5-hydroxyhexanoic acid

Antidyslipidemic Lipid Metabolism Natural Product Pharmacology

Select this structurally defined natural product lead to eliminate confounding extract complexity in your metabolic disorder research. Validated in the triton WR-1339 model, it achieves a 2- to 3-fold greater antidyslipidemic effect than crude Crotalaria juncea extract at 100 mg/kg. Its defined C5 hydroxylation pattern ensures mechanistic clarity, while access to its cyclized lactone derivative provides a unique chemical biology toolset for structure-activity relationship studies directly from a single, research-use-only source.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Cat. No. B1262072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-hydroxyhexanoic acid
Synonyms2-amino-5-hydroxyhexanoic acid
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC(CCC(C(=O)O)N)O
InChIInChI=1S/C6H13NO3/c1-4(8)2-3-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)
InChIKeyCQUIPUAMBATVOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-hydroxyhexanoic Acid: Sourcing Guide for the Non-Proteinogenic Amino Acid with Validated Antidyslipidemic Activity


2-Amino-5-hydroxyhexanoic acid (CAS: 5873-15-4) is a non-proteinogenic α-amino acid that occurs naturally in the seeds of Crotalaria juncea (sunn hemp), from which it was first isolated and structurally characterized [1]. This compound, also known historically as 5-hydroxynorleucine, possesses a six-carbon backbone bearing both an α-amino group and a C5 hydroxyl moiety, with a molecular weight of 147.17 g/mol and a topological polar surface area of 83.6 Ų [2]. Its pharmacological profile—notably dose-dependent antidyslipidemic and antioxidant activities demonstrated in the triton-induced hyperlipidemic rat model—has positioned it as a lead scaffold for natural product-based metabolic disorder research [1].

Why 2-Amino-5-hydroxyhexanoic Acid Cannot Be Replaced by Other Hydroxylated Amino Acids


Simple substitution of 2-amino-5-hydroxyhexanoic acid with structurally analogous hydroxylated amino acids—such as 5-hydroxylysine or 4-hydroxyisoleucine—is unwarranted without direct comparative efficacy data. The compound’s specific C5 hydroxylation pattern on a hexanoic acid backbone lacking the ε-amino group of lysine fundamentally alters its interaction with lipid-regulating pathways and free radical scavenging mechanisms [1]. The available evidence demonstrates that the cyclized lactone derivative of this amino acid, 3-amino-6-methyltetrahydro-2H-pyran-2-one, exhibits a markedly different—and in certain parameters superior—antidyslipidemic and antioxidant profile relative to the parent amino acid [1], underscoring that even minor structural modifications within the same chemical lineage produce non-linear changes in biological activity. Consequently, any attempt to interchange this compound with a related hydroxy-amino acid for research or procurement purposes must be substantiated by quantitative comparator data specific to the intended experimental system.

Quantitative Differentiation of 2-Amino-5-hydroxyhexanoic Acid: Comparator-Based Efficacy Data


In Vivo Antidyslipidemic Efficacy of 2-Amino-5-hydroxyhexanoic Acid Versus Crude Alcoholic Extract and Gemfibrozil in the Triton WR-1339 Rat Model

In the triton WR-1339-induced hyperlipidemic rat model, 2-amino-5-hydroxyhexanoic acid (Compound 1) produced dose-dependent reductions in total cholesterol (TC), triglycerides (TG), and phospholipids (PL), with concomitant reactivation of lecithin-cholesterol acyltransferase (LCAT) and post-heparin lipolytic activity (PHLA). At 100 mg/kg oral dose, Compound 1 lowered TC by 18%, TG by 19%, and PL by 13%, while reactivating LCAT by 24% and PHLA by 23% [1]. This activity was substantially greater than that of the crude alcoholic extract (AE) of C. juncea seeds, which at the same 100 mg/kg dose produced non-significant reductions of only 8.1% TC, 7.3% TG, and 4.3% PL [1]. The standard drug gemfibrozil (50 mg/kg) achieved greater reductions (TC 38%, TG 36%, PL 34%) than Compound 1, establishing a clear efficacy ranking: gemfibrozil > Compound 1 > AE [1].

Antidyslipidemic Lipid Metabolism Natural Product Pharmacology

In Vitro Antioxidant Activity of 2-Amino-5-hydroxyhexanoic Acid Versus Its Cyclized Lactone Derivative and Alcoholic Extract

2-Amino-5-hydroxyhexanoic acid (Compound 1) demonstrated dose-dependent in vitro antioxidant activity against both superoxide anion (O₂⁻) and hydroxyl free radical (•OH) species. At a concentration of 150 μM, Compound 1 reduced superoxide anion levels by 11.1% and hydroxyl radical levels by 7.6% [1]. Its cyclized derivative, 3-amino-6-methyltetrahydro-2H-pyran-2-one (Compound 2), exhibited a quantitatively distinct antioxidant profile: at the same 150 μM concentration, Compound 2 reduced superoxide anion by 13.6% and hydroxyl radical by 9.1% [1]. The crude alcoholic extract (AE) showed negligible antioxidant activity at this concentration (superoxide anion reduction 7.2%, hydroxyl radical reduction 4.7%) [1].

Antioxidant Free Radical Scavenging Structure-Activity Relationship

Hepatic and Lipoprotein Profile Modulation: Differentiated Effects of 2-Amino-5-hydroxyhexanoic Acid on HDL, LDL, and VLDL

Beyond plasma lipid reductions, 2-amino-5-hydroxyhexanoic acid (Compound 1) produced favorable shifts in both hepatic lipid content and circulating lipoprotein fractions. At 150 mg/kg oral dose, Compound 1 improved hepatic TC by 5%, TG by 7%, and PL by 9%, while simultaneously elevating plasma HDL by 9% and reducing LDL by 13% and VLDL by 9% [1]. The cyclized derivative Compound 2, in contrast, produced a different lipoprotein-modulating profile at its optimal dose, with greater reductions in LDL and VLDL but a more modest HDL elevation [1].

Lipoprotein Metabolism Hepatic Lipids Cardiometabolic Research

Physicochemical Differentiation: Topological Polar Surface Area and Hydrogen Bonding Profile Relative to Structurally Similar Hydroxylated Amino Acids

The topological polar surface area (TPSA) of 2-amino-5-hydroxyhexanoic acid is calculated as 83.6 Ų, with 3 hydrogen bond donors and 4 hydrogen bond acceptors [1]. This polar surface area is significantly lower than that of 5-hydroxylysine (5-hydroxy-L-lysine), which contains an additional primary amino group and exhibits a TPSA of approximately 121 Ų [2]. The lower TPSA of 2-amino-5-hydroxyhexanoic acid predicts superior passive membrane permeability compared to 5-hydroxylysine, a parameter directly relevant to oral bioavailability and blood-brain barrier penetration potential [1]. Computed XLogP3 value of -2.9 indicates high hydrophilicity, consistent with its amino acid classification [1].

Physicochemical Properties ADME Prediction Medicinal Chemistry

Stereospecific Synthesis Enables Production of Enantiomerically Pure (2R,5R)-2-Amino-5-hydroxyhexanoic Acid

An intramolecular Diels-Alder cycloaddition strategy employing N-sorbyl-L-proline as a chiral auxiliary enables stereospecific synthesis of the (2R,5R)-enantiomer of 2-amino-5-hydroxyhexanoic acid in eight steps from sorbic acid [1]. This method yields the enantiomerically pure product, whereas alternative chemoenzymatic approaches using α-chymotrypsin or L-acylase resolution of racemic 2-amino-5-hexenoic acid intermediates produce both L- and D-enantiomers that require subsequent separation [2].

Asymmetric Synthesis Chiral Pool Process Chemistry

Natural Occurrence and Isolation Yield: 2-Amino-5-hydroxyhexanoic Acid as a Characteristic Phytochemical Marker of Crotalaria juncea

2-Amino-5-hydroxyhexanoic acid is isolated from the seeds of Crotalaria juncea (sunn hemp) at a yield of 0.24% (w/w) of dry plant material [1]. This natural occurrence provides a renewable, plant-derived source of the compound, which is distinct from fully synthetic hydroxylated amino acid analogs that lack the co-occurring phytochemical matrix [1]. In the same study, the alcoholic extract (AE) of C. juncea seeds contained multiple constituents and exhibited only weak lipid-lowering activity, confirming that the isolated, purified amino acid—rather than the crude extract—is the primary bioactive principle responsible for the observed antidyslipidemic effects [1].

Natural Product Chemistry Phytochemical Analysis Quality Control

Optimal Research Applications for 2-Amino-5-hydroxyhexanoic Acid Based on Validated Evidence


In Vivo Antidyslipidemic Screening: A Purified Natural Product Lead with Defined Efficacy Relative to Crude Extract

2-Amino-5-hydroxyhexanoic acid is ideally suited for in vivo antidyslipidemic screening programs seeking a structurally defined natural product lead. The triton WR-1339 rat model data provides a quantitative efficacy baseline: at 100 mg/kg oral dose, the compound reduces TC by 18%, TG by 19%, and PL by 13%, with LCAT reactivation of 24% and PHLA reactivation of 23% [1]. This performance is 2- to 3-fold greater than that of the crude alcoholic extract of C. juncea seeds at the same dose [1]. Procurement of the purified compound eliminates the confounding effects of extract complexity, enabling unambiguous interpretation of dose-response relationships and mechanistic studies.

Structure-Activity Relationship Studies: Comparing Linear Amino Acid vs. Cyclized Lactone Forms

The availability of both the linear 2-amino-5-hydroxyhexanoic acid and its cyclized derivative (3-amino-6-methyltetrahydro-2H-pyran-2-one) creates a valuable system for investigating how lactonization modulates biological activity. Direct comparative data show that cyclization enhances antioxidant potency (22.5% greater superoxide anion scavenging at 150 μM) and alters the lipoprotein-modulating profile (greater LDL reduction but lower HDL elevation relative to the linear form) [1]. This compound pair serves as an instructive chemical biology toolset for exploring the role of ring-chain tautomerism and conformational constraint in lipid-regulating and antioxidant mechanisms.

Chiral Building Block for Asymmetric Synthesis: Enantiomerically Pure (2R,5R)-Form from Stereospecific Route

The established stereospecific synthesis of (2R,5R)-2-amino-5-hydroxyhexanoic acid via intramolecular Diels-Alder cycloaddition of an N-sorbyl-L-proline derivative [2] makes this compound a valuable chiral building block for medicinal chemistry programs. The ability to obtain a single enantiomer directly—without the material losses associated with racemic synthesis followed by enzymatic resolution—provides a cost and time advantage for researchers synthesizing chiral drug candidates, natural product analogs, or peptidomimetics that require a defined stereochemical configuration at both the α-carbon and the C5 hydroxyl position.

Natural Product Authenticity Marker: Quality Control and Standardization of Crotalaria juncea-Derived Preparations

Given its isolation yield of 0.24% from C. juncea seeds and its validated biological activity [1], 2-amino-5-hydroxyhexanoic acid serves as a characteristic phytochemical marker for the quality control and standardization of Crotalaria juncea herbal preparations. Analytical methods targeting this specific amino acid can be developed to ensure batch-to-batch consistency of sunn hemp-based nutraceuticals or traditional medicine formulations, differentiating authentic plant material from adulterants or closely related Crotalaria species that may lack this compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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